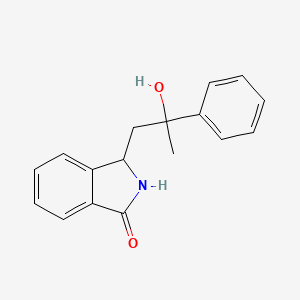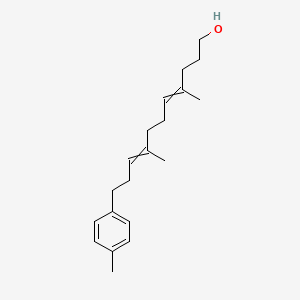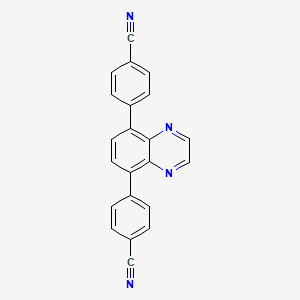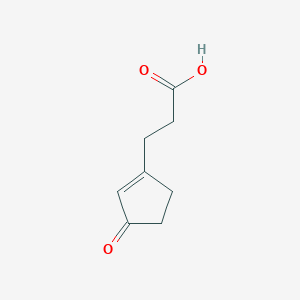![molecular formula C21H19ClFN3O2 B12621965 Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-](/img/structure/B12621965.png)
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthanone, [4-(3-chlorophényl)-1-pipérazinyl][3-(4-fluorophényl)-5-méthyl-4-isoxazolyl]- est un composé organique complexe qui présente une combinaison de groupes pipérazine, chlorophényl, fluorophényl et isoxazolyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de Méthanone, [4-(3-chlorophényl)-1-pipérazinyl][3-(4-fluorophényl)-5-méthyl-4-isoxazolyl]- implique généralement plusieurs étapes, commençant par la préparation des composants individuels. Le cycle pipérazine est souvent synthétisé par la cyclisation de l'éthylènediamine avec des dihaloalcanes. Les groupes chlorophényl et fluorophényl sont introduits par des réactions de substitution électrophile aromatique. Le cycle isoxazole est formé par la cyclisation de précurseurs appropriés, tels que l'hydroxylamine et les composés carbonylés α,β-insaturés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation des conditions réactionnelles afin de maximiser le rendement et la pureté. Cela comprend le contrôle de la température, de la pression et l'utilisation de catalyseurs. Le produit final est généralement purifié par recristallisation ou techniques de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Méthanone, [4-(3-chlorophényl)-1-pipérazinyl][3-(4-fluorophényl)-5-méthyl-4-isoxazolyl]- peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : La réduction peut être obtenue en utilisant du dihydrogène en présence d'un catalyseur au palladium.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des groupes chlorophényl et fluorophényl.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Dihydrogène avec du palladium sur carbone.
Substitution : Hydroxyde de sodium ou autres bases fortes pour la substitution nucléophile.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
Méthanone, [4-(3-chlorophényl)-1-pipérazinyl][3-(4-fluorophényl)-5-méthyl-4-isoxazolyl]- a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de Méthanone, [4-(3-chlorophényl)-1-pipérazinyl][3-(4-fluorophényl)-5-méthyl-4-isoxazolyl]- implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des récepteurs ou des enzymes, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methanone, [4-(3-chlorophenyl)-1-piperazinyl][3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- 1-(4-Fluorophényl)pipérazine
- Trifluorométhylbenzimidazole
- (-)-Carvone
Unicité
Méthanone, [4-(3-chlorophényl)-1-pipérazinyl][3-(4-fluorophényl)-5-méthyl-4-isoxazolyl]- est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes. Cela en fait un composé précieux pour la recherche et les applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C21H19ClFN3O2 |
|---|---|
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
[4-(3-chlorophenyl)piperazin-1-yl]-[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone |
InChI |
InChI=1S/C21H19ClFN3O2/c1-14-19(20(24-28-14)15-5-7-17(23)8-6-15)21(27)26-11-9-25(10-12-26)18-4-2-3-16(22)13-18/h2-8,13H,9-12H2,1H3 |
Clé InChI |
XUSXORTUBZRFOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Disulfanediylbis[2-chloro-4-(methanesulfonyl)benzene]](/img/structure/B12621891.png)
![3-[(3aR,6aS)-7'-chloro-5-cyclopentyl-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanamide](/img/structure/B12621892.png)

![1-(4-Fluorophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12621912.png)

![N,N-Dimethyl-5-[(1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B12621924.png)



![4-Bromo-1-[(4-ethoxyphenyl)ethynyl]-2-methylbenzene](/img/structure/B12621944.png)
![(6S)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one](/img/structure/B12621945.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 5-chloro-2-ethyl-, oxime](/img/structure/B12621949.png)

![3-[(2-Chloro-6-fluorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12621960.png)
